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molecular formula C13H7BrCl2F2N2O2 B8641766 5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

5-bromo-6-chloro-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

Cat. No. B8641766
M. Wt: 412.0 g/mol
InChI Key: MEEHZXVMVMQLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340537B2

Procedure details

5-Bromo-6-chloro-nicotinic acid (8 g, 33.8 mmol) was suspended in toluene (70 mL). DMF (0.77 mL, 10.15 mmol) was added followed by slow addition of SOCl2 (7.4 mL, 102 mmol) and the RM was stirred for 1 h at 80° C. After cooling at RT, the toluene was evaporated off under reduce pressure. The residue was dissolved in THF (70 mL) and cooled to −10-15° C. and treated with DIPEA (11.8 mL, 67.7 mmol) followed by the slow addition of a solution of 4-(chlorodifluoromethoxy)aniline (6.88 g, 35.5 mmol) in THF (70 mL) over 10 min. The RM was allowed to warm at RT and stirred for 1 h, the solvent was evaporated off under reduced pressure. The residue was dissolved in TBME, the solution was washed with 1 M HCl, 10% aq. NaHCO3 and brine, dried over Na2SO4 and concentrated under reduced pressure until crystallization started. n-Heptane was then added and the product was filtered and dried to afford the title compound as a beige crystalline powder. HPLC (Condition 4) tR=6.46 min, UPLC-MS (Condition 3) tR=1.29 min, m/z=411 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.8 mL
Type
reactant
Reaction Step Four
Quantity
6.88 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.CN(C=O)C.O=S(Cl)Cl.CCN(C(C)C)C(C)C.[Cl:30][C:31]([F:41])([F:40])[O:32][C:33]1[CH:39]=[CH:38][C:36]([NH2:37])=[CH:35][CH:34]=1>C1(C)C=CC=CC=1.C1COCC1>[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:37][C:36]1[CH:38]=[CH:39][C:33]([O:32][C:31]([Cl:30])([F:40])[F:41])=[CH:34][CH:35]=1)=[O:9]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)O)C1)Cl
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
7.4 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Four
Name
Quantity
11.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
Quantity
6.88 g
Type
reactant
Smiles
ClC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the RM was stirred for 1 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling at RT
CUSTOM
Type
CUSTOM
Details
the toluene was evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (70 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10-15° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm at RT
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in TBME
WASH
Type
WASH
Details
the solution was washed with 1 M HCl, 10% aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure until crystallization
ADDITION
Type
ADDITION
Details
n-Heptane was then added
FILTRATION
Type
FILTRATION
Details
the product was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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